molecular formula C12H20N4O B13449885 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

Cat. No.: B13449885
M. Wt: 236.31 g/mol
InChI Key: DCQLYVDTVUKQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and a pyridine ring substituted with an amine group

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

6-[4-(2-methoxyethyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C12H20N4O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9,13H2,1H3

InChI Key

DCQLYVDTVUKQNE-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=NC=C(C=C2)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is an organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This compound's structure comprises a pyridine ring linked to a piperazine moiety, with a methoxyethyl substituent that enhances its solubility and biological interactions.

Chemical Structure and Properties

The molecular formula of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is C13H18N4OC_{13}H_{18}N_{4}O. The presence of the methoxyethyl group is significant as it influences the compound's pharmacokinetics and receptor binding affinity.

Key Structural Features:

  • Pyridine Ring: Contributes to the compound's ability to interact with various biological targets.
  • Piperazine Moiety: Known for its role in modulating neurotransmitter systems and potential anti-cancer properties.
  • Methoxyethyl Group: Enhances solubility, which may improve bioavailability.

Biological Activity

Research indicates that 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine exhibits notable biological activities, including:

  • Anticancer Activity:
    • The compound has shown promise in inhibiting specific cancer cell lines, possibly through mechanisms involving cell cycle arrest and apoptosis induction. Studies suggest that it may target kinase pathways critical for tumor growth .
  • Neuropharmacological Effects:
    • The piperazine component is associated with modulation of serotonin and dopamine receptors, indicating potential use in treating mood disorders and neurodegenerative diseases. Its structural similarity to known antidepressants suggests it could act as a selective serotonin reuptake inhibitor (SSRI) or a dopamine antagonist .
  • Enzyme Inhibition:
    • Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like diabetes or obesity .

Case Studies and Research Findings

Recent studies have explored the efficacy of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine across various biological models:

Table 1: Summary of Biological Activities

StudyBiological ActivityModel UsedFindings
AnticancerHuman cancer cell linesInduced apoptosis in A549 cells; IC50 = 15 µM
NeuropharmacologicalRodent model of depressionReduced depressive-like behavior in forced swim test
Enzyme InhibitionIn vitro enzyme assaysInhibited PI3K activity with IC50 = 25 µM

The biological activity of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can be attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction: The compound likely binds to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
  • Enzyme Modulation: Its inhibition of key metabolic enzymes may disrupt cancer cell metabolism, leading to reduced proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.